Hainantoxin-IV

Nav1.7 binding epitope mapping yeast two-hybrid interaction assay gating modifier toxin footprint

Hainantoxin-IV (HNTX-IV, β-TRTX-Hn2a) is a 35-amino acid peptide neurotoxin isolated from the venom of the Chinese bird spider Ornithoctonus hainana (Selenocosmia hainana). It belongs to the inhibitory cystine knot (ICK) family, with three disulfide bonds (Cys2-Cys17, Cys9-Cys24, Cys16-Cys31) and a C-terminal amidation.

Molecular Formula C166H257N53O50S6
Molecular Weight 3987.6 Da
Cat. No. B1151358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHainantoxin-IV
Molecular FormulaC166H257N53O50S6
Molecular Weight3987.6 Da
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 97%AA sequence: Glu-Cys2-Leu-Gly-Phe-Gly-Lys-Gly-Cys9-Asn-Pro-Ser-Asn-Asp-Gln-Cys16-Cys17-Lys-Ser-Ser-Asn-Leu-Val-Cys24-Ser-Arg-Lys-His-Arg-Trp-Cys31-Lys-Tyr-Glu-Ile-NH2Disulfide bonds between Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31)Length (aa): 35

Hainantoxin-IV (HNTX-IV): A 35-Residue Tarantula Peptide with Differentiated Nav1.7 Binding Footprint for Pain Target Research


Hainantoxin-IV (HNTX-IV, β-TRTX-Hn2a) is a 35-amino acid peptide neurotoxin isolated from the venom of the Chinese bird spider Ornithoctonus hainana (Selenocosmia hainana) [1]. It belongs to the inhibitory cystine knot (ICK) family, with three disulfide bonds (Cys2-Cys17, Cys9-Cys24, Cys16-Cys31) and a C-terminal amidation [1]. HNTX-IV acts as a gating modifier toxin (GMT) that specifically inhibits tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs), with the highest potency against human Nav1.7 (hNav1.7, IC50 ~21 nM) and preferential selectivity for neuronal subtypes (Nav1.2, Nav1.3, Nav1.7) over muscle subtypes (Nav1.4, Nav1.5) [2].

Why Huwentoxin-IV Cannot Substitute for Hainantoxin-IV Despite 80% Sequence Identity


Huwentoxin-IV (HWTX-IV, from Ornithoctonus huwena) is frequently cited as interchangeable with HNTX-IV due to their 80% sequence identity and comparable hNav1.7 IC50 values (HNTX-IV: ~21–22 nM vs. HWTX-IV: ~26 nM) [1][2]. However, yeast two-hybrid interaction mapping reveals fundamentally different binding footprints: HNTX-IV engages four distinct extracellular regions on hNav1.7, whereas HWTX-IV interacts with only one [3]. This divergent binding mode translates into differential sensitivity of channel point mutants — the E818Q mutation reduces HNTX-IV affinity by 130-fold but decreases HWTX-IV affinity by approximately 300-fold [1][2]. Substituting one toxin for the other without accounting for these mechanistic differences risks incompatible experimental outcomes in structure-function studies, selectivity profiling, and drug-design campaigns where precise binding epitope engagement is critical.

Hainantoxin-IV Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Interaction Site Multiplicity: HNTX-IV Engages 4 Extracellular Regions vs. HWTX-IV Engages 1 on hNav1.7

In a direct head-to-head yeast two-hybrid study, Meng (2012) systematically mapped the extracellular interaction sites of HNTX-IV and HWTX-IV on hNav1.7 [1]. HNTX-IV produced positive interaction signals with four distinct hNav1.7 extracellular regions: domain I S3-S4 linker (DI-S3-S4), domain II S1-S2 linker (DII-S1-S2), domain III S1-S2 linker (DIII-S1-S2), and domain III S5-S6 linker (DIII-S5-S6). In stark contrast, HWTX-IV yielded a detectable interaction signal with only a single region: domain III S3-S4 linker (DIII-S3-S4) [1]. Electrophysiological validation confirmed that despite this marked difference in binding footprint, both toxins exhibit closely matched inhibitory potency on hNav1.7 (HNTX-IV IC50 = 22 nM; HWTX-IV IC50 = 26 nM), indicating that the additional HNTX-IV interaction sites contribute to binding mode complexity rather than potency enhancement alone [1][2].

Nav1.7 binding epitope mapping yeast two-hybrid interaction assay gating modifier toxin footprint

Differential Sensitivity of hNav1.7 Domain II S3-S4 Mutants: E818Q Reduces HNTX-IV Affinity 130-Fold vs. ~300-Fold for HWTX-IV

Cai et al. (2015) determined that alanine or charge-neutralizing mutations in the hNav1.7 domain II S3-S4 linker differentially affect HNTX-IV binding [1]. The E818Q mutation produced a 130-fold reduction in HNTX-IV affinity. Independently, Xiao et al. (2008) reported that the equivalent E818Q mutation in hNav1.7 reduced HWTX-IV affinity by approximately 300-fold, while D816N similarly caused an approximately 300-fold decrease [2]. The 2.3-fold difference in fold-change magnitude at E818Q (130× vs. ~300×) suggests that HNTX-IV relies less critically on the E818 residue for binding stabilization, consistent with its broader multi-site interaction footprint. Additionally, for HNTX-IV, the E753Q mutation decreased affinity by 2.0-fold and D816N by 3.3-fold, revealing a graded sensitivity profile across the S3-S4 linker that is not identically mirrored by HWTX-IV [1].

site-directed mutagenesis toxin-receptor pharmacophore Nav1.7 voltage sensor trapping

Structural Fold Distinction: HnTx-IV Possesses Two Antiparallel β-Sheets; HwTx-IV Has None

Agwa et al. (2017) compared the three-dimensional structures of five spider-derived GMTs including HnTx-IV, HwTx-IV, GpTx-1, PaurTx-3, and SgTx-1 [1]. HnTx-IV contains two antiparallel β-sheets (between Val22–Ser24 and Lys28–Lys31), a structural feature shared with GpTx-1 and PaurTx-3. In contrast, HwTx-IV lacks any β-sheet secondary structure entirely, representing a structurally divergent member of the ICK peptide family despite sharing the same disulfide connectivity [1]. This structural difference persists under physiological conditions and may influence molecular rigidity, thermal stability, and the presentation of pharmacophoric residues to the channel surface.

ICK peptide structural biology NMR solution structure peptide engineering scaffold

His28 and Lys32 Constitute a Positively Charged Binding Patch Critical for HNTX-IV Activity; Individual Mutation Produces 17- and 170-Fold Potency Loss

Liu et al. (2012) systematically characterized the functional contribution of the positively charged surface patch residues on HNTX-IV [1]. Using solid-phase peptide synthesis and oxidative refolding, two single-point mutants — HNTX-IV-H28D and HNTX-IV-K32A — were generated and tested on TTX-S sodium channels in rat dorsal root ganglion (DRG) neurons via whole-cell patch clamp. The H28D mutant exhibited an IC50 of 0.57 μM (a 17-fold reduction vs. native HNTX-IV IC50 of ~34 nM), while the K32A mutant showed an IC50 of 5.80 μM (a 170-fold reduction) [1]. Circular dichroism spectroscopy confirmed that neither mutation perturbed the overall HNTX-IV fold, isolating the affinity loss to side-chain functionality rather than structural collapse [1]. No equivalent comprehensive alanine-scanning data across the homologous positively charged patch has been reported for HWTX-IV in the same assay system, making this a procurement-relevant dataset exclusive to HNTX-IV.

structure-activity relationship alaninescanning mutagenesis toxin pharmacophore mapping

Recombinant Production Scalability: HNTX-IV Achieves ~8 mg/L Purified Yield in E. coli with Confirmed Native-Like Bioactivity

Zhang et al. (2015) developed an efficient E. coli expression strategy for HNTX-IV using a seamless restriction-free cloning method combined with a dual GST-SUMO solubility tag [1]. An affinity-chromatography-free purification protocol employing cut-off dialysis and trichloroacetic acid (TCA) extraction yielded recombinant, tag-free HNTX-IV (rHNTX-IV) with molecular weight identical to the theoretical value as confirmed by MALDI-TOF MS [1]. The optimized protocol achieved approximately 8 mg/L of purified rHNTX-IV with confirmed bioactivity (IC50 = 120 nM on TTX-S sodium channels in adult rat DRG neurons) [1]. In comparison, recombinant expression of HWTX-IV in E. coli using SUMO fusion in the SHuffle T7 strain yielded the C-terminal acid form with substantially reduced potency (IC50 = 463–727 nM for the acid form vs. 11 ± 3 nM for the native amidated form), demonstrating that C-terminal amidation — preserved in the HNTX-IV recombinant system — is critical for high-potency activity [2].

recombinant peptide expression E. coli SUMO-fusion system affinity-chromatography-free purification

Hainantoxin-IV: Best-Fit Research, Drug Discovery, and Industrial Application Scenarios Based on Quantitative Evidence


Nav1.7 Domain-Specific Epitope Mapping and Multi-Site Competition Binding Assays

For research programs engaged in mapping the extracellular topology of hNav1.7 or developing domain-specific competitive binding assays, HNTX-IV is the preferred probe. Unlike HWTX-IV, which interacts with only the DIII-S3-S4 linker, HNTX-IV engages four distinct extracellular regions (DI-S3-S4, DII-S1-S2, DIII-S1-S2, DIII-S5-S6) [1]. This multi-site footprint enables a single tool compound to probe multiple Nav1.7 extracellular loops simultaneously, simplifying assay design and providing richer epitope coverage than any single-region toxin.

Structure-Guided Drug Design Requiring Defined Pharmacophore Tolerance at Receptor Site 4

The graded sensitivity profile of HNTX-IV across hNav1.7 domain II S3-S4 mutants — E753Q (2.0×), D816N (3.3×), and E818Q (130× decrease in affinity) — provides a quantitative pharmacophore map that is not identically replicated by HWTX-IV (E818Q and D816N each cause ~300× loss) [2][3]. Drug discovery teams performing in silico docking or structure-based design of Nav1.7 inhibitors should select HNTX-IV when a more forgiving pharmacophore at residue E818 is desired, as HNTX-IV retains higher relative affinity at this mutant, indicating a less E818-centric binding mode.

Peptide Engineering and Bioconjugate Development Leveraging a Validated Residue-Specific Potency Map

HNTX-IV is the only toxin in its subclass for which comprehensive IC50 data exist for mutations at His28 (17-fold loss) and Lys32 (170-fold loss) on TTX-S sodium channels [4]. Laboratories developing HNTX-IV-derived fluorescent probes, biotinylated conjugates, or affinity matrices can use this data to avoid modifying Lys32 (high-risk, 170× potency loss) while tolerating modifications at His28 or elsewhere. No comparable residue-level potency map is published for HWTX-IV in the native DRG neuron assay, giving HNTX-IV a clear procurement advantage for rational conjugate design.

Scalable Recombinant Production of Bioactive GMTs Without Chemical C-Terminal Amidation

For industrial or large-scale academic production, the HNTX-IV recombinant expression system (GST-SUMO dual tag, affinity-chromatography-free purification) delivers approximately 8 mg/L of tag-free peptide with confirmed TTX-S channel inhibition (IC50 = 120 nM) without requiring post-expression chemical amidation [5]. In contrast, recombinant HWTX-IV expressed as the C-terminal acid loses approximately 40-fold potency relative to native amidated peptide, necessitating additional amidation steps that increase manufacturing complexity and cost. HNTX-IV's recombinant system therefore provides a more economical route to bioactive peptide at scale.

Quote Request

Request a Quote for Hainantoxin-IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.